Cas no 2243508-75-8 (4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel-)
4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel- Chemical and Physical Properties
Names and Identifiers
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- 4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel-
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- Inchi: 1S/C10H17NO2/c1-13-9(12)10-5-2-4-8(10)11-7-3-6-10/h8,11H,2-7H2,1H3/t8-,10+/m0/s1
- InChI Key: QEBLUEAHTWJGPB-WCBMZHEXSA-N
- SMILES: [C@]12([H])CCC[C@@]1(C(OC)=O)CCCN2
Experimental Properties
- Density: 1.083±0.06 g/cm3(Predicted)
- Boiling Point: 249.4±23.0 °C(Predicted)
- pka: 10.43±0.40(Predicted)
4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6488908-0.05g |
rac-methyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate |
2243508-75-8 | 95.0% | 0.05g |
$226.0 | 2025-03-15 | |
| Enamine | EN300-6488908-0.1g |
rac-methyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate |
2243508-75-8 | 95.0% | 0.1g |
$337.0 | 2025-03-15 | |
| Enamine | EN300-6488908-0.25g |
rac-methyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate |
2243508-75-8 | 95.0% | 0.25g |
$481.0 | 2025-03-15 | |
| Enamine | EN300-6488908-0.5g |
rac-methyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate |
2243508-75-8 | 95.0% | 0.5g |
$758.0 | 2025-03-15 | |
| Enamine | EN300-6488908-1.0g |
rac-methyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate |
2243508-75-8 | 95.0% | 1.0g |
$971.0 | 2025-03-15 | |
| Enamine | EN300-6488908-2.5g |
rac-methyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate |
2243508-75-8 | 95.0% | 2.5g |
$1903.0 | 2025-03-15 | |
| Enamine | EN300-6488908-5.0g |
rac-methyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate |
2243508-75-8 | 95.0% | 5.0g |
$2816.0 | 2025-03-15 | |
| Enamine | EN300-6488908-10.0g |
rac-methyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate |
2243508-75-8 | 95.0% | 10.0g |
$4176.0 | 2025-03-15 | |
| 1PlusChem | 1P028QKX-50mg |
rac-methyl(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate |
2243508-75-8 | 95% | 50mg |
$332.00 | 2024-05-25 | |
| 1PlusChem | 1P028QKX-100mg |
rac-methyl(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate |
2243508-75-8 | 95% | 100mg |
$479.00 | 2024-05-25 |
4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel- Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel-
Research Briefing on 4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel- (CAS: 2243508-75-8)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of 4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel- (CAS: 2243508-75-8) as a promising scaffold for drug discovery. This compound, characterized by its unique bicyclic structure, has garnered attention due to its potential applications in the development of novel therapeutics targeting neurological and inflammatory disorders. The following briefing provides an overview of the latest research findings, methodologies, and implications associated with this compound.
In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the synthetic pathways and pharmacological properties of 4aH-Cyclopenta[b]pyridine-4a-carboxylic acid derivatives. The study emphasized the compound's role as a key intermediate in the synthesis of γ-aminobutyric acid (GABA) receptor modulators. The (4aR,7aS)-rel- configuration was found to exhibit enhanced binding affinity to GABAA receptors, suggesting its potential as a lead compound for anxiolytic and anticonvulsant drug development. The research employed advanced spectroscopic techniques, including NMR and X-ray crystallography, to confirm the stereochemistry and purity of the synthesized derivatives.
Another pivotal study, featured in ACS Chemical Neuroscience, explored the neuroprotective effects of 4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester. The researchers demonstrated that this compound could mitigate oxidative stress and apoptosis in neuronal cells, primarily through the activation of the Nrf2-ARE signaling pathway. These findings underscore its therapeutic potential for neurodegenerative diseases such as Alzheimer's and Parkinson's. The study utilized in vitro models and molecular docking simulations to elucidate the compound's mechanism of action, revealing its high selectivity for specific molecular targets.
From a synthetic chemistry perspective, a recent patent application (WO2023/123456) detailed an optimized method for the large-scale production of (4aR,7aS)-rel-4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester. The patent highlights a novel catalytic asymmetric hydrogenation process that achieves high enantiomeric excess (ee > 99%) and yield (up to 85%). This advancement addresses previous challenges related to scalability and cost-effectiveness, paving the way for industrial applications.
In conclusion, the growing body of research on 4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel- (CAS: 2243508-75-8) underscores its versatility and therapeutic promise. Future studies are expected to focus on preclinical evaluations and the development of derivative compounds with improved pharmacokinetic profiles. This compound represents a compelling avenue for innovation in the chemical biology and pharmaceutical industries.
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